2-(1,4-Diazepan-1-yl)benzo[d]oxazole
Overview
Description
“2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is a chemical compound with a molecular weight of 251.72 . It is also known as "5-chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole" .
Synthesis Analysis
The synthesis of chiral 1,4-diazepanes, which includes “2-(1,4-Diazepan-1-yl)benzo[d]oxazole”, has been developed through an enzymatic intramolecular asymmetric reductive amination . Several enantiocomplementary IREDs were identified for the synthesis of this compound with high enantioselectivity .
Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” is complex. The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM−1, respectively . To further improve the catalytic efficiency of IR1, its double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
Chemical Reactions Analysis
The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” are complex. The compound is involved in enzymatic intramolecular asymmetric reductive amination . This process has been developed for the synthesis of chiral 1,4-diazepanes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” include a molecular weight of 251.72 . The InChI code for this compound is 1S/C12H14ClN3O/c13-9-2-3-11-10 (8-9)15-12 (17-11)16-6-1-4-14-5-7-16/h2-3,8,14H,1,4-7H2 .
Scientific Research Applications
1. Biocatalytic Access to 1,4-Diazepanes
- Summary of Application : This research developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . The compound “2-(1,4-Diazepan-1-yl)benzo[d]oxazole” was synthesized with high enantioselectivity .
- Methods of Application : The researchers identified several enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole . To improve the catalytic efficiency of IR1, a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
- Results or Outcomes : The catalytic efficiency of ®-selective IRED from Leishmania major (IR1) and (S)-selective IRED from Micromonospora echinaurantiaca (IR25) was 0.027 and 0.962 s−1mM, respectively . The mutant Y194F/D232H exhibited 61-fold in the catalytic efficiency relative to that of the wild-type enzyme .
2. Synthesis and Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The researchers synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
- Results or Outcomes : The synthesized compounds were evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOBGQKLYQWHRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)benzo[d]oxazole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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